2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Scientific Research Applications
Novel Compound Synthesis and Structural Analysis
The synthesis and structural elucidation of novel compounds, including those with oxadiazole, thiazole, and phenyl groups, are foundational in advancing chemical science. These compounds are often characterized using techniques like NMR, IR, and X-ray crystallography to determine their molecular structures and potential isomeric forms. For instance, studies on novel 1,3,4-oxadiazole derivatives containing benzimidazole moieties demonstrate the complexity and precision required in synthetic chemistry to create and analyze new molecular entities (Li Ying-jun, 2012).
Biological and Pharmacological Applications
Research into compounds with trifluoromethyl and thiazole elements extends into their biological and pharmacological activities. These investigations encompass antimicrobial, anticancer, and hypoglycemic properties, among others. For example, a study on thiazolidinedione derivatives highlighted their promising hypoglycemic activity, demonstrating the potential therapeutic applications of such compounds in treating conditions like diabetes (A. P. Nikalje, D. Deshp, H. Une, 2012). Similarly, antimicrobial studies on Schiff bases and thiazolidinone derivatives reveal the breadth of research into the antimicrobial potential of these compounds (N. Fuloria, S. Fuloria, R. Gupta, 2014).
Material Science and Chemical Sensing Applications
Additionally, the synthesis of compounds with specific functional groups has relevance in material science and chemical sensing. For instance, the development of orcinolic derivatives for use as OH− indicators showcases the utility of these compounds in creating sensitive and selective sensors for chemical applications (B. Wannalerse et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities . The trifluoromethyl group can affect the steric and electronic properties of a compound, which can influence its interaction with its targets .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it can protect a reactive methyl group from metabolic oxidation .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O2S/c21-19(22,23)13-4-1-3-12(7-13)8-16-10-27-18(31-16)28-17(29)11-30-15-6-2-5-14(9-15)20(24,25)26/h1-7,9-10H,8,11H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCNNDXGDGBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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